Clodinafop

Vue d'ensemble

Description

Le clodinafop est un herbicide sélectif appartenant à la classe des aryloxyphénoxypropionates, principalement utilisé pour contrôler les mauvaises herbes annuelles dans les cultures céréalières telles que le blé et l'orge. Il est connu pour son efficacité contre une large gamme d'espèces de graminées, y compris l'avoine sauvage et le ray-grass . Le this compound est souvent formulé sous forme de this compound-propargyl, qui est l'ester propargylique du this compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du clodinafop-propargyl implique plusieurs étapes clés :

Matière de départ : La synthèse commence avec l'acide R-2-(p-hydroxyphénoxy)propionique.

Formation de l'acide this compound : Ce composé réagit avec une soude caustique dans l'eau et un solvant polaire aprotique pour former un sel, qui réagit ensuite avec la 5-chloro-2,3-difluoropyridine pour produire l'acide this compound.

Méthodes de production industrielle : La production industrielle du this compound-propargyl suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés, avec un contrôle minutieux de la température, du pH et de la récupération du solvant afin de minimiser l'impact environnemental .

Analyse Des Réactions Chimiques

Types de réactions : Le clodinafop subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, altérant ainsi ses propriétés herbicides.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique et des groupes fonctionnels ester

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydroxyde de sodium et divers nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'action et de résistance des herbicides.

Biologie : Le this compound est utilisé dans la recherche sur la physiologie des plantes et la gestion des mauvaises herbes.

Médecine : Bien qu'il ne soit pas utilisé directement en médecine, les études sur le this compound contribuent à la compréhension de l'impact environnemental des herbicides sur la santé humaine.

Industrie : Le this compound est largement utilisé en agriculture pour améliorer les rendements des cultures en contrôlant les mauvaises herbes

5. Mécanisme d'action

Le this compound exerce ses effets herbicides en inhibant l'enzyme acétyl-CoA carboxylase (ACCase), qui est essentielle à la biosynthèse des lipides dans les plantes. Cette inhibition perturbe la production d'acides gras, ce qui entraîne la mort des mauvaises herbes ciblées. La sélectivité du this compound est basée sur le taux différentiel de dégradation de l'herbicide dans les cultures par rapport aux mauvaises herbes .

Composés similaires :

- Fluazifop-butyl

- Fenoxaprop-éthyl

- Diclofop-méthyl

- Quizalofop-éthyl

- Haloxyfop-méthyl

Comparaison : Le this compound est unique par sa forte sélectivité et son efficacité contre un large éventail de mauvaises herbes. Comparé à des composés similaires, le this compound-propargyl a une absorption et une translocation plus rapides dans la plante, ce qui entraîne un contrôle plus rapide des mauvaises herbes. De plus, sa formulation sous forme d'ester améliore sa stabilité et son efficacité .

Applications De Recherche Scientifique

Agricultural Applications

Clodinafop-propargyl is predominantly utilized in cereal crops to manage grassy weeds. Its mode of action involves inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This section details its efficacy and compatibility with other herbicides.

Efficacy Studies

A study conducted in Madhya Pradesh, India, evaluated the efficacy of this compound-propargyl in combination with other herbicides on wheat. The results are summarized in Table 1:

| Treatment | Weed Density (No./m²) | Dry Weight (g/m²) | Yield Reduction (%) |

|---|---|---|---|

| This compound-propargyl + Metsulfuron methyl (60 + 4 g a.i./ha) | 14.61 | 24.73 | 3.25 |

| This compound-propargyl + Metribuzin (60 + 100 g a.i./ha) | Higher than control | Higher than control | 7.02 |

| This compound-propargyl alone | Control level | Control level | Higher than control |

The combination of this compound-propargyl with metsulfuron methyl significantly reduced weed density and dry weight, demonstrating its effectiveness in enhancing crop yield while managing weed populations .

Compatibility with Other Herbicides

Research indicates that tank-mixing this compound with other herbicides can delay the development of herbicide resistance among weed populations. This strategy is vital for sustainable agricultural practices .

Environmental Impact Studies

This compound's environmental impact has been assessed through various studies focusing on its toxicity to non-target organisms and its degradation in soil.

Toxicity Assessments

The European Food Safety Authority (EFSA) has proposed using Glyceria maxima as a test species for evaluating the risk of herbicides like this compound-propargyl. A microcosm study revealed that G. maxima was sensitive to this compound, with an EC50 value of 48 µg/L for total shoot length after 22 days . This highlights the need for careful application to mitigate risks to aquatic ecosystems.

Degradation Studies

This compound undergoes microbial degradation in soil, which is crucial for assessing its long-term environmental impact. A study indicated that certain bacterial consortia could degrade this compound, suggesting potential bioremediation applications for contaminated soils .

Case Studies and Field Trials

Several field trials have been conducted to evaluate the performance of this compound under different environmental conditions.

Freezing Stress Impact

A study examined how freezing stress affects the efficacy of this compound-propargyl on winter wild oat. Results showed that under freezing conditions before spraying, survival rates increased significantly compared to no-freezing conditions, necessitating higher application rates for effective control .

Regulatory Insights

The regulatory status of this compound has been reviewed by various authorities, including Health Canada and the U.S. Environmental Protection Agency (EPA). These reviews encompass studies on reproductive toxicity and carcinogenic potential, influencing its usage guidelines and safety assessments .

Mécanisme D'action

Clodinafop exerts its herbicidal effects by inhibiting the enzyme acetyl co-enzyme A carboxylase (ACCase), which is essential for the biosynthesis of lipids in plants. This inhibition disrupts the production of fatty acids, leading to the death of the target weeds. The selectivity of this compound is based on the differential rate of herbicide breakdown in crops versus weeds .

Comparaison Avec Des Composés Similaires

- Fluazifop-butyl

- Fenoxaprop-ethyl

- Diclofop-methyl

- Quizalofop-ethyl

- Haloxyfop-methyl

Comparison: Clodinafop is unique in its high selectivity and effectiveness against a broad spectrum of grass weeds. Compared to similar compounds, this compound-propargyl has a faster uptake and translocation within the plant, leading to quicker weed control. Additionally, its formulation as an ester enhances its stability and efficacy .

Activité Biologique

Clodinafop-propargyl, a selective herbicide primarily used for controlling grassy weeds in wheat crops, exhibits significant biological activity. This article delves into its metabolic fate, efficacy, and environmental interactions, supported by various studies and data tables.

Overview of this compound

This compound-propargyl belongs to the aryloxyphenoxypropionate class of herbicides. It acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), crucial for fatty acid synthesis in plants. This inhibition leads to the death of susceptible weed species, particularly wild oats and other annual grasses.

Metabolic Fate in Soil

The metabolic fate of this compound has been extensively studied. A notable study demonstrated that after 28 days of incubation in soil, approximately 12.40% of applied -labeled this compound-propargyl was mineralized, indicating its breakdown into simpler compounds . The study also highlighted the rapid transformation of this compound-propargyl into its free acid form, this compound, which exhibited a half-life (DT50) of about 7 days .

Table 1: Metabolic Breakdown of this compound-Propargyl in Soil

| Time (Days) | Mineralization (%) | Bioavailable Fraction (%) | Non-Extractable Residues (%) |

|---|---|---|---|

| 0 | 0 | 57.31 | 11.99 |

| 7 | - | - | - |

| 14 | - | - | - |

| 28 | 12.40 | 4.41 | 65.00 |

Efficacy Against Weeds

This compound-propargyl is particularly effective against wild oats and can be used in combination with other herbicides to enhance its efficacy. Research indicates that the addition of surfactants can significantly improve its foliar activity. For instance, a study found that surfactants increased the herbicide's effectiveness against wild oat and wild mustard by reducing surface tension and enhancing absorption .

Case Study: Synergistic Effects with Surfactants

In greenhouse experiments, the combination of this compound-propargyl with tribenuron-methyl showed a synergistic effect, particularly against wild mustard, suggesting that such mixtures could optimize weed management strategies .

Environmental Impact and Safety

Health Canada has evaluated the environmental risks associated with this compound-propargyl and concluded that its use poses acceptable risks when applied according to revised label directions. This assessment included an analysis of dietary and occupational exposure levels . The herbicide's application is primarily concentrated in western Canada on spring and durum wheat, where it effectively manages weed populations without significant adverse effects on human health or the environment .

Microbial Degradation

Research indicates that certain microbial consortia can degrade this compound-propargyl effectively. For example, a bacterial consortium capable of degrading various aryloxyphenoxypropionate herbicides was documented, highlighting the potential for bioremediation strategies using specific microbial strains .

Table 2: Microbial Degradation of this compound-Propargyl

| Microbial Consortium | Degradation Efficiency (%) | Time (Days) |

|---|---|---|

| Consortium ME-1 | >90 | 30 |

| Rhodococcus wratislaviensis | >85 | 28 |

Propriétés

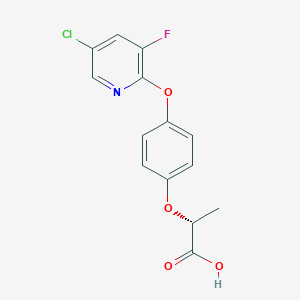

IUPAC Name |

(2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4/c1-8(14(18)19)20-10-2-4-11(5-3-10)21-13-12(16)6-9(15)7-17-13/h2-8H,1H3,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIKUTLBPMDDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042332 | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114420-56-3 | |

| Record name | Clodinafop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114420-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodinafop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114420563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodinafop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODINAFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5VL6U0SD8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.